molecular formula C17H20N2O B1683055 Vindeburnol

Vindeburnol

Cat. No.: B1683055
M. Wt: 268.35 g/mol
InChI Key: KOIGYXJOGRVNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

  • Chemical Reactions Analysis

      VINDEBURNOL: likely undergoes various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions used in these reactions are not explicitly documented in the available literature.
    • Major products formed from these reactions remain to be fully characterized.
  • Scientific Research Applications

  • Mechanism of Action

    • The precise mechanism by which VINDEBURNOL exerts its effects remains elusive.
    • Molecular targets and pathways involved need further investigation.
  • Comparison with Similar Compounds

      VINDEBURNOL: can be compared with other related compounds:

    Properties

    Molecular Formula

    C17H20N2O

    Molecular Weight

    268.35 g/mol

    IUPAC Name

    1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol

    InChI

    InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2

    InChI Key

    KOIGYXJOGRVNIS-UHFFFAOYSA-N

    Isomeric SMILES

    C1C[C@@H]2C[C@H](N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O

    SMILES

    C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O

    Canonical SMILES

    C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Vindeburnol;  RU 24722;  RU-24722;  RU24722; 

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Vindeburnol
    Reactant of Route 2
    Vindeburnol
    Reactant of Route 3
    Vindeburnol
    Reactant of Route 4
    Vindeburnol
    Reactant of Route 5
    Vindeburnol
    Reactant of Route 6
    Vindeburnol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.